7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with bromoacetyl bromide, followed by cyclization under basic conditions . Industrial production methods often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted imidazopyridines and their derivatives .
Scientific Research Applications
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one can be compared with other similar compounds, such as:
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Similar in structure but differs in the position of the bromine atom.
4,7-Dibromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Contains an additional bromine atom, leading to different chemical properties.
7-Bromo-4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one: The presence of a chlorine atom introduces new reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-3H,(H,9,11) |
InChI Key |
AEFMHXMTWMGYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C2C(=NC(=O)N2)C1Br |
Origin of Product |
United States |
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